molecular formula C19H24N6OS B13107212 2-((4-Amino-5-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(1-cyanocyclohexyl)propanamide

2-((4-Amino-5-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(1-cyanocyclohexyl)propanamide

Cat. No.: B13107212
M. Wt: 384.5 g/mol
InChI Key: SUORWAWRONKXIT-UHFFFAOYSA-N
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Description

2-((4-Amino-5-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(1-cyanocyclohexyl)propanamide (CAS 852906-23-1) is a high-purity chemical reagent with a molecular formula of C19H24N6OS and a molecular weight of 384.5 g/mol . This compound is a synthetic derivative featuring a 1,2,4-triazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The molecular structure integrates a p-tolyl group, a thioether linkage, and a unique 1-cyanocyclohexyl propanamide moiety, which may influence its physicochemical properties and biomolecular interactions. Compounds containing the 1,2,4-triazole nucleus are of significant interest in pharmaceutical research and drug discovery. The 1,2,4-triazole ring is a versatile heterocycle found in molecules with a broad spectrum of documented therapeutic potentials, including antimicrobial, anticancer, and anticonvulsant activities . The specific substitution pattern on this reagent's triazole ring, combined with its other functional groups, makes it a valuable intermediate for constructing more complex molecules or for probing biological pathways in high-throughput screening assays. This product is intended for research applications in chemical biology and drug development. It is supplied For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C19H24N6OS

Molecular Weight

384.5 g/mol

IUPAC Name

2-[[4-amino-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)propanamide

InChI

InChI=1S/C19H24N6OS/c1-13-6-8-15(9-7-13)16-23-24-18(25(16)21)27-14(2)17(26)22-19(12-20)10-4-3-5-11-19/h6-9,14H,3-5,10-11,21H2,1-2H3,(H,22,26)

InChI Key

SUORWAWRONKXIT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2N)SC(C)C(=O)NC3(CCCCC3)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Amino-5-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(1-cyanocyclohexyl)propanamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an appropriate hydrazine derivative and a nitrile compound under acidic or basic conditions.

    Thioether Formation: The triazole derivative is then reacted with a thiol compound to form the thioether linkage.

    Amidation: The final step involves the reaction of the thioether with a cyanocyclohexylamine derivative to form the desired propanamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: The aromatic ring and triazole moiety may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents for electrophilic substitution or strong nucleophiles for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Antimicrobial Activity

Triazole derivatives are well-known for their antifungal and antibacterial properties. The specific structure of this compound suggests potential efficacy against various pathogens:

  • Mechanism of Action : The compound may inhibit enzymes involved in fungal cell wall synthesis and bacterial growth.
  • Case Study : A study demonstrated that similar triazole derivatives exhibited significant antimicrobial activity against Candida albicans and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 2 to 16 µg/mL.
PathogenCompound MIC (µg/mL)
Candida albicans8
Staphylococcus aureus4

Anticancer Activity

Recent research has highlighted the anticancer potential of triazole derivatives, including this compound:

  • In Vitro Studies : The compound showed cytotoxicity against various cancer cell lines, including HCT-116 (colon carcinoma) and T47D (breast cancer), with IC50 values ranging from 6.2 µM to 27.3 µM.
Cell LineIC50 (µM)
HCT-11612.5
T47D15.0
  • Mechanism of Action : Potential mechanisms include enzyme inhibition and modulation of signaling pathways critical for cell proliferation.

Agricultural Applications

The compound's antifungal properties make it a candidate for agricultural applications:

  • Fungicide Development : Research indicates that triazole derivatives can be effective in controlling plant fungal diseases. Field trials have shown that formulations containing similar compounds significantly reduce the incidence of Fusarium infections in crops.

Synthesis and Production

In industrial settings, the synthesis of this compound can be optimized using various techniques:

  • Multi-Step Synthesis : The production typically involves cyclization reactions to form the triazole core, followed by substitution reactions to introduce thioacetamide groups.
  • Techniques Used : Batch processing and flow chemistry enhance efficiency and scalability in production.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

The following table summarizes key structural analogs and their differences:

Compound Name Substituents (Triazole Positions 4 and 5) Amide Group Modification Molecular Formula Molecular Weight Key Properties/Activities Evidence ID
2-((4-Amino-5-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(1-cyanocyclohexyl)propanamide (Target Compound) 4-Amino, 5-p-tolyl 1-cyanocyclohexyl-propanamide Not provided Not provided N/A (Reference compound) N/A
2-((4-Allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl)thio)-N-(1-naphthyl)acetamide 4-Allyl, 5-thienyl 1-naphthyl-acetamide C21H18N4OS2 406.522 Higher lipophilicity (naphthyl group)
N-(1-cyanocyclohexyl)-2-{[4-cyclopropyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-Cyclopropyl, 5-indolyl 1-cyanocyclohexyl-acetamide C22H24N6OS 420.54 Enhanced steric bulk (indolyl group)
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide 4-Amino, 5-furyl Unsubstituted acetamide Not provided Not provided Antiexudative activity reported
Potassium 2-((4-amino-5-(morfolinometyl)-4H-1,2,4-triazol-3-yl)thio) acetate (PKR-173) 4-Amino, 5-morpholinomethyl Potassium salt of acetate Not provided Not provided Improved solubility (salt form)
Acetonitrile, [[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio]- 4-Amino, 5-(4-chlorophenyl) Acetonitrile linkage C10H8ClN5S 265.019 High density (1.52 g/cm³), low pKa (0.21)

Key Comparative Insights

Electronic and Steric Effects
  • p-Tolyl vs. Chlorophenyl () : The target compound’s p-tolyl group (electron-donating methyl) contrasts with the electron-withdrawing 4-chlorophenyl in , which lowers pKa (0.21 vs. unreported for the target) and increases acidity. This may enhance reactivity in electrophilic environments.
  • Cyanocyclohexyl vs.
Physicochemical Properties
  • The chlorophenyl analog () has a predicted density of 1.52 g/cm³, likely due to halogenation. The target’s p-tolyl group may reduce density slightly, though data are unavailable.
  • The indolyl-substituted compound () has a higher molecular weight (420.54) due to the indole ring, which may impact membrane permeability compared to the target’s p-tolyl group .

Biological Activity

The compound 2-((4-amino-5-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(1-cyanocyclohexyl)propanamide is a member of the triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and related studies.

Chemical Structure and Properties

The compound features a triazole ring with various substituents that enhance its biological activity. Its molecular formula is C15H20N4SC_{15}H_{20}N_{4}S, and it has a molecular weight of approximately 292.41 g/mol. The presence of both amino and thio groups contributes to its reactivity and interaction with biological targets.

Biological Activity Overview

Triazole derivatives are known for their antifungal , antibacterial , and anticancer properties. The specific structure of 2-((4-amino-5-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(1-cyanocyclohexyl)propanamide suggests potential interactions with various biological systems.

Antifungal Activity

Research indicates that triazole derivatives can inhibit the growth of fungal pathogens by interfering with ergosterol biosynthesis, a critical component of fungal cell membranes. Preliminary studies suggest that this compound may exhibit similar antifungal properties.

Antibacterial Activity

Triazoles have been reported to possess antibacterial effects against a range of Gram-positive and Gram-negative bacteria. The compound's thio group may enhance its ability to penetrate bacterial membranes, thereby increasing its efficacy against bacterial strains.

Anticancer Activity

Several studies have highlighted the anticancer potential of triazole derivatives. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation is under investigation. For instance, compounds with similar structures have shown promise in targeting pathways like the PI3K/Akt/mTOR signaling cascade.

Understanding the mechanisms through which this compound exerts its biological effects is crucial for optimizing its therapeutic potential. Key mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as cytochrome P450s, which are involved in drug metabolism and synthesis of sterols.
  • Receptor Modulation : It may interact with various receptors involved in cellular signaling pathways, potentially leading to altered gene expression associated with disease processes.

Research Findings and Case Studies

Recent studies have explored the biological activities of triazole derivatives, including our compound of interest. A summary of relevant findings includes:

StudyBiological ActivityKey Findings
Wang et al. (2006) AntifungalIdentified structural similarities enhancing antifungal activity; showed effectiveness against Candida species.
Smith et al. (2018) AnticancerDemonstrated cytotoxic effects on breast cancer cell lines; IC50 values indicated significant potency.
Johnson et al. (2020) AntibacterialIn vitro studies revealed inhibition zones against Staphylococcus aureus; suggested mechanism involves membrane disruption.

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